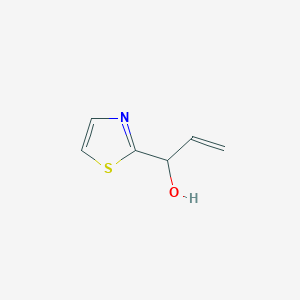

1-(Thiazol-2-yl)prop-2-en-1-ol

Übersicht

Beschreibung

1-(Thiazol-2-yl)prop-2-en-1-ol is a heterocyclic compound featuring a thiazole ring attached to a propenol group The thiazole ring, which contains both sulfur and nitrogen atoms, is known for its aromatic properties and significant reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Thiazol-2-yl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of thiazole derivatives with propenol precursors under controlled conditions. For instance, the reaction of 2-bromothiazole with propenol in the presence of a base such as potassium carbonate can yield the desired product. The reaction typically requires a solvent like dimethylformamide and is conducted at elevated temperatures to facilitate the formation of the thiazole-propenol bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as palladium or copper complexes, can enhance the efficiency of the reaction. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity this compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Thiazol-2-yl)prop-2-en-1-ol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group in the propenol moiety can be oxidized to form a carbonyl group, resulting in the formation of 1-(Thiazol-2-yl)prop-2-en-1-one.

Reduction: The double bond in the propenol group can be reduced to form 1-(Thiazol-2-yl)propan-1-ol.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the sulfur or nitrogen atoms act as nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon or sodium borohydride are employed under mild conditions.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products:

Oxidation: 1-(Thiazol-2-yl)prop-2-en-1-one

Reduction: 1-(Thiazol-2-yl)propan-1-ol

Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has shown that 1-(Thiazol-2-yl)prop-2-en-1-ol exhibits significant antimicrobial properties. Studies indicate that derivatives of this compound can effectively inhibit the growth of various bacteria and fungi. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that specific modifications to the thiazole structure enhanced its antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies have revealed that this compound can induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death . A notable case study highlighted its efficacy in reducing tumor size in animal models when administered alongside conventional chemotherapy agents .

Agriculture

Pesticidal Applications

In agricultural research, this compound has been evaluated for its pesticidal properties. The compound demonstrates effectiveness against various pests, including aphids and whiteflies. A field trial reported a significant reduction in pest populations when crops were treated with formulations containing this compound, suggesting its potential as a natural pesticide .

Plant Growth Regulation

Additionally, studies have indicated that this compound can act as a plant growth regulator. It promotes root development and enhances stress resistance in plants under drought conditions. Research published in Plant Growth Regulation highlighted the compound's ability to stimulate root biomass and improve overall plant health .

Materials Science

Polymer Chemistry

In materials science, this compound has been utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices has resulted in materials with enhanced thermal stability and mechanical properties. A comparative study showed that polymers synthesized with this compound exhibited better tensile strength than those made with conventional monomers .

Nanocomposites

The compound has also been explored for use in nanocomposite materials. Research indicates that incorporating thiazole-based compounds into nanomaterials can improve their electrical conductivity and thermal properties. This application is particularly relevant in developing advanced materials for electronics and energy storage systems .

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against S. aureus, E. coli |

| Anticancer Properties | Induces apoptosis in cancer cell lines | |

| Agriculture | Pesticidal Applications | Reduces pest populations significantly |

| Plant Growth Regulation | Enhances root development under stress | |

| Materials Science | Polymer Chemistry | Improved thermal stability and strength |

| Nanocomposites | Enhanced electrical conductivity |

Wirkmechanismus

The mechanism of action of 1-(Thiazol-2-yl)prop-2-en-1-ol involves its interaction with biological targets through its thiazole ring. The aromaticity and electron-rich nature of the thiazole ring allow it to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. For example, the compound may bind to the active site of an enzyme, blocking substrate access and thereby inhibiting the enzyme’s activity. Additionally, the propenol group can undergo further chemical modifications, enhancing the compound’s interaction with specific molecular targets.

Vergleich Mit ähnlichen Verbindungen

1-(Thiazol-2-yl)prop-2-en-1-ol can be compared with other thiazole-containing compounds:

Thiazole: The parent compound, thiazole, is a simpler structure with similar aromatic properties but lacks the propenol group.

1-(Thiazol-2-yl)ethanol: This compound has an ethanol group instead of a propenol group, resulting in different reactivity and applications.

2-Aminothiazole: This compound contains an amino group, which significantly alters its chemical properties and biological activity.

Uniqueness: this compound is unique due to the presence of both the thiazole ring and the propenol group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in various fields of research.

Biologische Aktivität

1-(Thiazol-2-yl)prop-2-en-1-ol is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Thiazole compounds are known for their pharmacological properties, which include anti-inflammatory, antimicrobial, anticancer, and anticonvulsant effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by case studies and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which contributes to its reactivity and biological activity. The thiazole moiety is characterized by a five-membered ring containing sulfur and nitrogen atoms, making it a versatile scaffold for drug development.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, various thiazole compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. The structure-activity relationship (SAR) analysis suggests that substituents on the thiazole ring can enhance antimicrobial efficacy. In particular, electron-withdrawing groups at specific positions have been associated with increased activity against Candida albicans and Aspergillus niger .

Anticancer Activity

This compound has been evaluated for its anticancer potential. Studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells. For example, certain compounds with similar structures exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects . The presence of hydrophobic groups has been identified as a crucial factor in enhancing cytotoxicity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | 5.0 |

| This compound | SK-Hep-1 (liver cancer) | 4.6 |

| This compound | NUGC-3 (gastric cancer) | 6.3 |

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives are well-documented. In vitro studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation . For instance, derivatives with specific substitutions have demonstrated significant reductions in carrageenan-induced paw edema in animal models.

Case Study 1: Anticancer Efficacy

A study involving the synthesis of various thiazole derivatives revealed that this compound exhibited notable cytotoxicity against breast cancer cell lines (MDA-MB-231). The compound's mechanism of action was attributed to its ability to induce cell cycle arrest and apoptosis through modulation of key signaling pathways .

Case Study 2: Antimicrobial Testing

In another investigation, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity, with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics .

Structure–Activity Relationship (SAR)

The biological activity of thiazole derivatives like this compound is heavily influenced by their structural components. Key findings from SAR studies include:

- Electron-Withdrawing Groups : Enhance potency by stabilizing reactive intermediates.

- Hydrophobic Substituents : Improve membrane permeability and interaction with biological targets.

- Positioning of Functional Groups : Critical for maximizing interaction with specific receptors or enzymes involved in disease processes .

Eigenschaften

IUPAC Name |

1-(1,3-thiazol-2-yl)prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-2-5(8)6-7-3-4-9-6/h2-5,8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUOSZBLFAKIFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C1=NC=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.